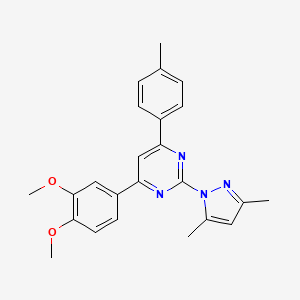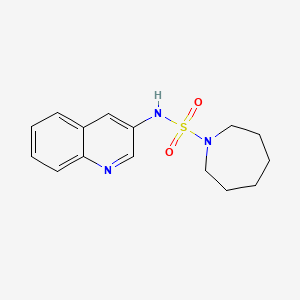![molecular formula C18H18N2O4 B5159862 methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate is 326.12665706 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
安全和危害
未来方向
Benzimidazole derivatives have been recognized for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . Therefore, the future directions for “methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate” could involve further exploration of its potential pharmacological activities and its development as a therapeutic agent.
生化分析
Biochemical Properties
Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . For instance, benzimidazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells . Additionally, the hydroxypropoxy group in methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate may enhance its solubility and facilitate interactions with hydrophilic biomolecules.
Cellular Effects
Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in signal transduction, leading to altered cellular responses . For example, benzimidazole derivatives have been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate may impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate involves its interactions with biomolecules at the molecular level. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity by forming stable complexes . This inhibition can lead to downstream effects on cellular processes, such as reduced cell proliferation or altered metabolic pathways. Additionally, the hydroxypropoxy group may facilitate the compound’s binding to hydrophilic regions of proteins, enhancing its specificity and potency. Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate may also influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to light or extreme pH conditions may lead to degradation and reduced efficacy. Long-term studies in in vitro and in vivo models have demonstrated that methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors. The benzimidazole ring can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with altered biological activity . Additionally, the compound may influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, or lipid metabolism . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate within cells and tissues are mediated by specific transporters and binding proteins. The hydroxypropoxy group may facilitate the compound’s uptake by cells through interactions with membrane transporters . Once inside the cell, methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the benzimidazole ring may contain targeting signals that direct the compound to the nucleus, where it can interact with DNA or transcription factors . Additionally, the hydroxypropoxy group may facilitate the compound’s localization to the cytoplasm or mitochondria, influencing its interactions with enzymes and other biomolecules.
属性
IUPAC Name |
methyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-18(22)13-6-8-15(9-7-13)24-11-14(21)10-20-12-19-16-4-2-3-5-17(16)20/h2-9,12,14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIMBHMKBAUWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride](/img/structure/B5159791.png)

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5159827.png)

![Ethyl 2-[(4-acetamidophenyl)formamido]acetate](/img/structure/B5159838.png)



![ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5159873.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5159886.png)
